

# Application Note: Determination of Terbacil Residues by Gas Chromatography

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## Compound of Interest

Compound Name: *Terbacil*

Cat. No.: *B128106*

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## Abstract

This application note provides a detailed protocol for the analysis of **terbacil** residues in environmental samples, such as soil and water, using gas chromatography (GC). The method incorporates sample extraction, cleanup, and subsequent quantification by GC equipped with an electron capture detector (ECD) or a mass spectrometer (MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive guide to achieving accurate and reproducible results for **terbacil** residue analysis.

## Introduction

**Terbacil** is a selective herbicide used to control a variety of broadleaf weeds and grasses in crops such as sugarcane, apples, and citrus fruits. Due to its persistence in soil and potential to leach into groundwater, monitoring its residue levels is crucial for environmental protection and food safety.<sup>[1][2]</sup> Gas chromatography is a robust and sensitive analytical technique widely employed for the determination of pesticide residues.<sup>[3][4]</sup> This application note details a validated GC method for the quantification of **terbacil**, providing protocols for sample preparation, instrumental analysis, and method validation.

## Experimental Protocols

### Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix. Below are protocols for soil and water samples.

### 1.1. Soil Sample Extraction

This protocol is adapted from established methods for extracting **terbacil** from soil matrices.[\[5\]](#)

- Materials:

- 20 g of soil sample
- 1.5% Sodium Hydroxide (NaOH) solution
- Organic solvent (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- Florisil or powdered cellulose column for cleanup
- Hexane
- Nitrogen gas for solvent evaporation

- Procedure:

- Weigh 20 g of the soil sample into a conical flask.
- Add a sufficient volume of 1.5% NaOH solution to the flask and shake vigorously for 1 hour.
- Centrifuge the mixture and collect the supernatant.
- Partition the aqueous extract with an organic solvent like ethyl acetate three times.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

- Cleanup: Pass the concentrated extract through a Florisil or powdered cellulose column.  
[\[5\]](#)[\[6\]](#)
  - Wash the column with hexane to elute interferences.[\[6\]](#)[\[7\]](#)
  - Elute the **terbacil** with ethyl acetate.[\[6\]](#)[\[7\]](#)
- Evaporate the ethyl acetate fraction to dryness under nitrogen and reconstitute in a known volume of a suitable solvent for GC analysis.

### 1.2. Water Sample Extraction (based on EPA Method 525.2)

This protocol utilizes liquid-solid extraction (LSE) for the recovery of organic compounds from drinking water.[\[1\]](#)

- Materials:
  - 1 L water sample
  - C18 solid-phase extraction (SPE) cartridge or disk
  - Ethyl acetate
  - Methylene chloride
  - Nitrogen gas for solvent evaporation
- Procedure:
  - Pass a 1 L water sample through a C18 SPE disk or cartridge.[\[1\]](#)
  - Elute the trapped organic compounds from the SPE material with small volumes of ethyl acetate and methylene chloride.[\[1\]](#)
  - Concentrate the eluate by evaporating some of the solvent under a gentle stream of nitrogen.[\[1\]](#)
  - The concentrated extract is then ready for GC/MS analysis.

## Gas Chromatography Analysis

- Instrumentation: A gas chromatograph equipped with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is recommended. ECD is highly sensitive to halogenated compounds like **terbacil**.<sup>[5][6]</sup>
- GC Conditions:

Parameter	Value
Column	3% QF-1 on 80/100 mesh Gas Chrom Q (or equivalent)
Injector Temperature	220 °C
Column Temperature	185 °C
Detector Temperature	205 °C (for ECD)
Carrier Gas	Nitrogen or Helium
Injection Volume	1-5 µL

These conditions may need to be optimized for the specific instrument and column used.

## Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and reliability.<sup>[3][8][9]</sup> The key validation parameters are summarized below.

Parameter	Acceptance Criteria	Purpose
Specificity>Selectivity	No interfering peaks at the retention time of terbacil	To ensure that the signal measured is solely from the analyte of interest.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$	To demonstrate a proportional relationship between the analyte concentration and the instrument response.[8][10]
Accuracy (Recovery)	Typically 70-120%	To determine the closeness of the measured value to the true value.[11]
Precision (RSD)	Repeatability (Intra-day) RSD $< 15\%$ Reproducibility (Inter-day) RSD $< 15\%$	To assess the degree of scatter between a series of measurements.[8][10]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.
Robustness	Consistent performance with slight method variations	To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

## Data Presentation

### Recovery of Terbacil from Fortified Samples

Matrix	Fortification Level (ppm)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Soil	0.01	85 - 95	< 10
Soil	0.1	85 - 95	< 10
Water	0.05	90 - 110	< 10

Recovery data is indicative and should be established for each laboratory and matrix.[\[7\]](#)

## Method Detection and Quantification Limits

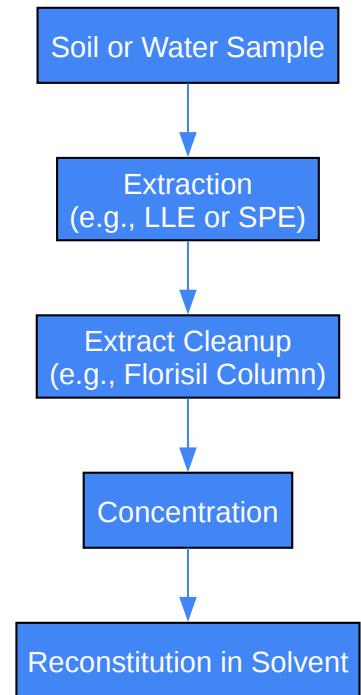
Parameter	Value (ppm)
LOD	~0.003
LOQ	0.01

The sensitivity of the method can reach approximately 0.01 ppm based on a 20 g sample.[\[5\]](#)

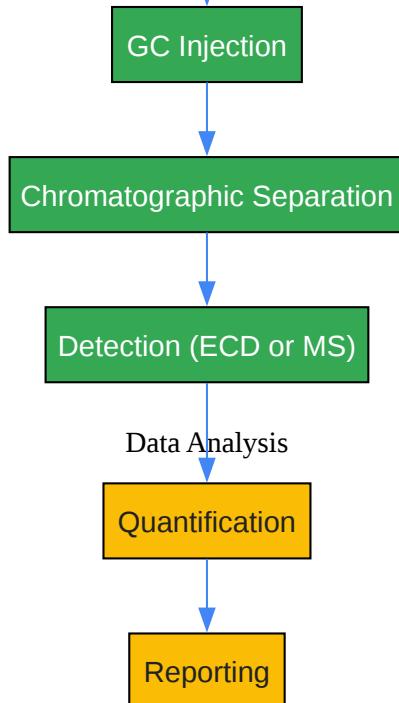
Another modification of the method allows for a sensitivity of 0.1 ppm.[\[7\]](#)

## Visualizations

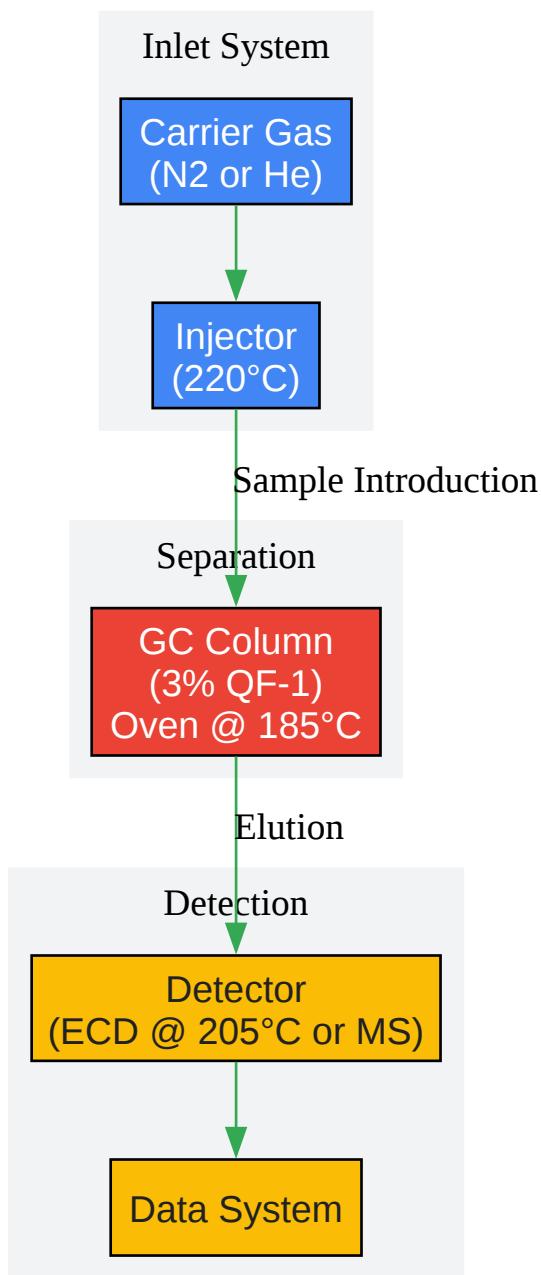
## Sample Preparation &amp; Extraction



## Gas Chromatography Analysis

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Caption: Experimental workflow for **terbacil** residue analysis.

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